molecular formula C9H11ClO B8029402 1-Chloro-4-ethoxy-2-methylbenzene

1-Chloro-4-ethoxy-2-methylbenzene

Cat. No.: B8029402
M. Wt: 170.63 g/mol
InChI Key: HNTNIOOVEQSIGD-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxy-2-methylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-ethoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. Here is a typical synthetic route:

    Starting Material: 4-ethoxy-2-methylphenol.

    Chlorination: The phenol is first chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the para position relative to the ethoxy group.

    Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-ethoxy-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-ethoxy-2-methylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic Substitution: 4-ethoxy-2-methylphenol.

    Oxidation: 4-ethoxy-2-methylbenzoic acid.

    Reduction: 4-ethoxy-2-methylbenzene.

Scientific Research Applications

1-Chloro-4-ethoxy-2-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the development of novel materials with specific properties.

    Agricultural Chemistry: Intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-ethoxy-2-methylbenzene in chemical reactions typically involves the following steps:

    Electrophilic Attack: The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack.

    Intermediate Formation: Formation of a carbocation intermediate during nucleophilic substitution.

    Product Formation: Stabilization of the intermediate and formation of the final product.

Comparison with Similar Compounds

1-Chloro-4-ethoxy-2-methylbenzene can be compared with other similar compounds such as:

    1-Chloro-2-methylbenzene: Lacks the ethoxy group, making it less reactive in nucleophilic substitution reactions.

    1-Chloro-4-methylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.

    1-Chloro-4-ethoxybenzene: Lacks the methyl group, which influences its physical and chemical properties.

Properties

IUPAC Name

1-chloro-4-ethoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTNIOOVEQSIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-4-hydroxymethylbenzene (14.2 g, 0.1 mol) in tetrahydrofuran (250 ml) was added sodium hydride as a 40% suspension in oil (4 g, 0.1 mol) portionwise under nitrogen. When effervescence ceased iodoethane (15.6 g, 0.1 mol) was added and the solution heated at reflux for 8 hours. The reaction was quenched with water and extracted with ethyl acetate. The organic layer was washed with dilute aqueous sodium hydroxide and brine, then dried (MgSO4) and evaporated to dryness. The subtitle compound was obtained as a clear oil (17.3 g).
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14.2 g
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reactant
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suspension
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oil
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4 g
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250 mL
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15.6 g
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reactant
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